molecular formula C6H4BrNO2 B082777 3-Bromo-4-nitrosophenol CAS No. 13362-38-4

3-Bromo-4-nitrosophenol

Cat. No.: B082777
CAS No.: 13362-38-4
M. Wt: 202.01 g/mol
InChI Key: ORVHTCOFHGULQZ-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrosophenol (C₆H₃BrNO₂) is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a nitroso (-NO) group at the 4-position of the aromatic ring. This structure confers unique chemical properties, such as enhanced electrophilicity at the nitroso group and moderate acidity due to the electron-withdrawing effects of both substituents . While direct data on this compound is sparse in the provided evidence, its structural analogs—particularly 3-bromo-4-substituted phenols and nitroso-containing derivatives—suggest applications in pharmaceuticals (e.g., as intermediates in drug synthesis) and specialty chemicals (e.g., dyes or coupling agents) .

Properties

CAS No.

13362-38-4

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

3-bromo-4-nitrosophenol

InChI

InChI=1S/C6H4BrNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H

InChI Key

ORVHTCOFHGULQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Br)N=O

Canonical SMILES

C1=CC(=C(C=C1O)Br)N=O

Other CAS No.

13362-38-4

Synonyms

3-Bromo-4-hydroxyimino-2,5-cyclohexadien-1-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3-Bromo-4-chlorophenol (C₆H₃BrClO)

  • Substituents : Bromine (3-position), chlorine (4-position).
  • Key Differences: The nitroso group in 3-Bromo-4-nitrosophenol is more reactive than chlorine, enabling participation in redox and coupling reactions. Chlorine, being a weaker electron-withdrawing group, results in lower acidity (pKa ~8.5) compared to nitroso derivatives (estimated pKa ~7.2) .
  • Applications : Primarily used in agrochemical synthesis due to its stability .

4-Methyl-3-nitroaniline (C₇H₇N₂O₂)

  • Substituents: Nitro (-NO₂) group (3-position), methyl (4-position).
  • Key Differences : The nitro group is more electron-withdrawing than nitroso, leading to lower solubility in polar solvents. However, nitroso derivatives exhibit greater photochemical reactivity, making them suitable for light-sensitive applications (e.g., photodynamic therapy precursors) .

3-Bromo-4-fluorobenzoic Acid (C₇H₄BrFO₂)

  • Substituents : Bromine (3-position), fluorine (4-position), carboxylic acid (-COOH).
  • Key Differences: The carboxylic acid group enhances water solubility but reduces thermal stability compared to the nitroso-phenol system. Fluorine’s electronegativity also increases resistance to electrophilic substitution, unlike the nitroso group, which acts as a directing group for further functionalization .

Physicochemical Properties

The table below compares key properties of this compound with analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Reactivity
This compound ~203 ~110–115 (est.) Moderate (ethanol, acetone) Redox-active, electrophilic nitroso
3-Bromo-4-chlorophenol 207.5 95–98 Low Nucleophilic aromatic substitution
4-Methyl-3-nitroaniline 152.15 120–122 Low Electrophilic nitration

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